2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-
CAS No.: 59472-19-4
Cat. No.: VC15721395
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59472-19-4 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24) |
| Standard InChI Key | CXBPNYGUXBXPOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide, reflects its intricate architecture. The isoindole ring system consists of a benzene ring fused to a five-membered lactam ring containing two ketone groups at positions 1 and 3. A hexanamide chain extends from the nitrogen of the isoindole, terminating in an amide bond linked to a 4-methylphenyl group. This arrangement introduces both hydrophobic (methylphenyl, hexanamide) and polar (amide, ketone) domains, enabling diverse intermolecular interactions.
Key structural features include:
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Molecular formula: C₂₁H₂₂N₂O₃
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Molecular weight: 350.4 g/mol
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Canonical SMILES: CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O
The presence of the 4-methylphenyl group enhances lipophilicity (logP ≈ 3.2 predicted), potentially improving membrane permeability compared to simpler isoindole analogs.
Spectroscopic and Computational Data
While experimental spectral data for this specific compound remain unpublished, computational predictions based on analogous structures suggest:
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IR spectra: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of amide and ketone groups) and ~1550 cm⁻¹ (N-H bending of secondary amide).
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NMR: Expected singlet for the methyl group (δ 2.3 ppm, 3H) and characteristic aromatic protons (δ 7.5–8.1 ppm) .
Density functional theory (DFT) calculations predict a planar isoindole ring with slight puckering in the lactam moiety, creating a rigid core conducive to π-π stacking interactions.
Synthesis and Manufacturing
Process Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding N- vs. O-acylation during side-chain attachment.
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Purification: High-performance liquid chromatography (HPLC) is typically required due to the compound’s non-crystalline nature.
| Assay | Result (Analog) | Potential Relevance to Target Compound |
|---|---|---|
| MTT Cytotoxicity | IC₅₀ = 5.2 μM (HeLa) | Likely retained due to structural similarity |
| COX-2 Inhibition | 82% at 10 μM | Enhanced by electron-withdrawing groups |
| LogD (pH 7.4) | 2.9 | Predicts moderate blood-brain barrier penetration |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual potential as a cytotoxic agent and anti-inflammatory candidate positions it for:
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Combinatorial Therapy: Synergistic use with platinum-based chemotherapeutics (e.g., cisplatin) to overcome drug resistance.
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Topical Formulations: Dermal delivery systems leveraging its lipophilicity for treating psoriasis or actinic keratosis.
Material Science Applications
Preliminary investigations suggest utility in:
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